molecular formula C16H14O B077754 3-phenyl-3,4-dihydro-2H-naphthalen-1-one CAS No. 14944-26-4

3-phenyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B077754
CAS RN: 14944-26-4
M. Wt: 222.28 g/mol
InChI Key: HNDSZALVIVDDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-3,4-dihydro-2H-naphthalen-1-one, also known as 1-tetralone, is a chemical compound with a naphthalene backbone and a ketone functional group. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one is not fully understood. However, it has been suggested that it may act as an inhibitor of enzymes involved in various biochemical pathways. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Several studies have investigated the biochemical and physiological effects of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-phenyl-3,4-dihydro-2H-naphthalen-1-one in lab experiments is its availability and ease of synthesis. It is also a versatile precursor for the synthesis of various compounds. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several potential future directions for the study of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies may investigate its potential as a precursor for the synthesis of novel pharmaceuticals and organic compounds.

Synthesis Methods

The synthesis of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one can be achieved through several methods, including the Pechmann condensation reaction, Friedel-Crafts acylation, and the Claisen-Schmidt condensation reaction. The Pechmann condensation reaction involves the reaction of phenol with a β-ketoester in the presence of a strong acid catalyst. Friedel-Crafts acylation involves the reaction of benzene with acyl chloride in the presence of a Lewis acid catalyst. The Claisen-Schmidt condensation reaction involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst.

Scientific Research Applications

3-phenyl-3,4-dihydro-2H-naphthalen-1-one has been extensively studied for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of various pharmaceuticals, such as anti-inflammatory and anticancer drugs. It has also been used in the synthesis of organic dyes and pigments, as well as in the production of fragrances and flavors.

properties

CAS RN

14944-26-4

Product Name

3-phenyl-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

3-phenyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H14O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-9,14H,10-11H2

InChI Key

HNDSZALVIVDDGH-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

C1C(CC(=O)C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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